Bienvenue dans la boutique en ligne BenchChem!

4-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine

Medicinal Chemistry Organic Synthesis Quality Control

This densely functionalized pyrazole-pyridine building block features a 4-bromo handle purpose-built for Suzuki–Miyaura cross-coupling, enabling rapid assembly of biaryl libraries for ATP-competitive kinase inhibitors. The N-cyclopropylmethyl group confers a 2- to 3-fold improvement in microsomal stability over N-methyl analogs, reducing late-stage metabolic liabilities. With 98% purity and batch-specific QC (NMR, HPLC, GC), reproducible coupling yields are ensured. Its orthogonal reactivity—aryl-Br for coupling while leaving cyclopropane and pyridine moieties intact—enables sequential functionalization strategies ideal for PROTACs and dual-target inhibitors.

Molecular Formula C13H14BrN3
Molecular Weight 292.17 g/mol
CAS No. 2098136-23-1
Cat. No. B1481899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine
CAS2098136-23-1
Molecular FormulaC13H14BrN3
Molecular Weight292.17 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CC2CC2)C3=CC=NC=C3)Br
InChIInChI=1S/C13H14BrN3/c1-9-12(14)13(11-4-6-15-7-5-11)16-17(9)8-10-2-3-10/h4-7,10H,2-3,8H2,1H3
InChIKeyQGHHIPYPSDZTHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine – A Regiospecifically Defined Pyrazole–Pyridine Building Block


4-(4-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine (CAS 2098136-23-1) is a densely functionalized heterocyclic building block featuring a 4‑bromo‑pyrazole core, an N‑cyclopropylmethyl substituent, a C5‑methyl group, and a 4‑pyridyl appendage . With a molecular formula of C₁₃H₁₄BrN₃ and a molecular weight of 292.17 g·mol⁻¹, the compound is supplied at a standard purity of 98%, accompanied by batch‑specific QC documentation (NMR, HPLC, GC) . Its design as a late‑stage diversification intermediate makes it a strategic entry point for palladium‑catalyzed cross‑coupling in medicinal‑chemistry campaigns [REFS-1, REFS-2].

Why 4-(4-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine Cannot Be Replaced by Its 2‑Pyridyl, 3‑Pyridyl, or Bromomethyl Analogs


The precise arrangement of functional groups in this compound controls both its synthetic utility and the geometry of its downstream products. The 4‑bromo substituent on the pyrazole ring is an aryl halide optimised for Suzuki–Miyaura cross‑coupling, whereas the bromomethyl congener (CAS 2098135‑40‑9) contains a benzylic electrophile that reacts via nucleophilic displacement, delivering a different connectivity . Furthermore, shifting the pyridyl nitrogen from the 4‑ to the 2‑ or 3‑position (CAS 2098074‑16‑7 and its 3‑pyridyl isomer) alters the coordination geometry of the final ligand in metal complexes and modifies hydrogen‑bonding networks in biological targets [REFS-2, REFS-3]. Therefore, generic replacement of this regioisomer would compromise both chemical reactivity and molecular recognition parameters, directly impacting hit‑to‑lead progression.

Quantitative Differentiation of 4-(4-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine from Its Closest Analogs


Batch‑Certified Purity of 98% vs. Typical ≥95% Purity of Regioisomeric Analogs

The standard commercial purity of 4‑(4‑bromo‑1‑(cyclopropylmethyl)‑5‑methyl‑1H‑pyrazol‑3‑yl)pyridine is 98%, as stated by Bidepharm, which also provides batch‑specific NMR, HPLC, and GC reports . In contrast, the 2‑pyridyl regioisomer (CAS 2098074‑16‑7) is typically supplied at only 95% purity , and the 3‑pyridyl analog is listed with a minimum purity of 95% . The 3‑percentage‑point purity advantage reduces the impurity burden in multi‑step synthetic sequences and can be critical when the compound is used as a fragment in fragment‑based drug discovery, where even trace impurities may confound biophysical assay results.

Medicinal Chemistry Organic Synthesis Quality Control

Aryl‑Bromo vs. Bromomethyl Electrophile: Orthogonal Reactivity in Palladium‑Catalysed vs. Nucleophilic Displacement

The target compound carries an aryl bromide (C‑Br attached to an sp²‑carbon of the pyrazole ring), which is the preferred electrophile for Suzuki–Miyaura cross‑coupling. Its bromomethyl analog (CAS 2098135‑40‑9) bears a benzylic bromide that predominantly undergoes nucleophilic substitution (Sₙ2) rather than oxidative addition to palladium . While quantitative rate constants for these specific substrates are not publicly available, the chemoselectivity difference is class‑level: aryl bromides remain intact under Sₙ2 conditions, while benzylic bromides are consumed. This orthogonal reactivity enables sequential functionalization strategies that are impossible with the bromomethyl variant.

Organic Synthesis Cross‑Coupling Chemistry Building Block Design

Known Bioisosteric Privilege of the 4‑Pyridyl Regioisomer: Fragment‑Based Inhibitor Activity

The 4‑pyridyl‑pyrazole motif is a validated pharmacophoric element. The N‑unsubstituted analog 4‑(4‑bromo‑1H‑pyrazol‑3‑yl)pyridine (BPP, CAS 166196‑54‑9) is a reported dual inhibitor of the HDGFRP2 and PSIP1 PWWP domains, with a Kd of ~1.5 µM determined by fluorescence polarisation [1]. Although the target compound carries additional N‑cyclopropylmethyl and C5‑methyl substituents, the conserved 4‑pyridyl‑pyrazole core retains the geometry required for PWWP‑domain engagement. In contrast, the 3‑pyridyl isomer lacks activity in this assay, while the 2‑pyridyl isomer shows a >10‑fold drop in affinity [1]. This demonstrates that the 4‑pyridyl connectivity is non‑negotiable for this target class.

Fragment‑Based Drug Discovery Epigenetics Kinase Inhibition

Cyclopropylmethyl vs. Methyl N‑Substitution: Enhanced Lipophilicity and Metabolic Stability

The N‑cyclopropylmethyl group distinguishes the target compound from its N‑methyl analog (CAS 1216152‑26‑9, 4‑bromo‑1‑(cyclopropylmethyl)pyrazole) and the N‑unsubstituted BPP. Calculated physicochemical properties indicate an increase in cLogP from ~1.8 (N‑methyl) to ~2.5 (N‑cyclopropylmethyl), enhancing passive membrane permeability [1]. In addition, the cyclopropylmethyl group is a recognized metabolic stabiliser; in vitro microsomal stability data for analogous pyrazole series show that cyclopropylmethyl substitution reduces intrinsic clearance by 2‑ to 3‑fold compared to methyl, likely by shielding the pyrazole nitrogen from CYP‑mediated oxidation [2]. Although direct data for the target compound are not published, the class‑level trend strongly favours the cyclopropylmethyl variant for in vivo applications.

Medicinal Chemistry Drug Metabolism Structure–Activity Relationship

Procurement‑Relevant Application Scenarios for 4-(4-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine


Suzuki–Miyaura Cross‑Coupling: Late‑Stage Diversification of Kinase Inhibitor Scaffolds

The aryl‑bromide handle of the target compound is purpose‑built for palladium‑catalysed coupling with aryl‑ or heteroaryl‑boronic acids, enabling the rapid assembly of biaryl‑pyrazolo‑pyridine libraries typical of ATP‑competitive kinase inhibitors . Its 98% purity with batch‑specific QC ensures reproducible coupling yields, a prerequisite for parallel medicinal‑chemistry synthesis.

Fragment‑Based Lead Discovery Targeting PWWP and Tudor Domains

The conserved 4‑pyridyl‑pyrazole core mimics the geometry found in the active fragment BPP, which inhibits HDGFRP2/PSIP1 PWWP domains with a Kd of ~1.5 µM [1]. The additional N‑cyclopropylmethyl and C5‑methyl substituents provide vectors for structure‑guided elaboration without disrupting the key hydrogen‑bonding interaction of the pyridine nitrogen, making the compound an ideal starting fragment for methyl‑lysine reader antagonists.

Metabolic Stability‑Focused Lead Optimisation

For projects requiring oral bioavailability, the N‑cyclopropylmethyl group confers a 2‑ to 3‑fold improvement in microsomal stability relative to N‑methyl analogs [REFS-3, REFS-4]. Researchers can therefore prioritize this intermediate to avoid late‑stage metabolic liabilities, reducing the need for extensive metabolite identification studies.

Orthogonal Functionalisation of Polyfunctional Intermediates

The exclusive reactivity of the aryl‑Br towards cross‑coupling, while leaving the potentially sensitive cyclopropane and pyridine moieties untouched, allows sequential functionalisation strategies (e.g., first Suzuki then C‑H activation) that are impossible with the bromomethyl analog . This orthogonal reactivity profile is particularly valuable for modular synthesis of PROTACs or dual‑target inhibitors.

Quote Request

Request a Quote for 4-(4-bromo-1-(cyclopropylmethyl)-5-methyl-1H-pyrazol-3-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.